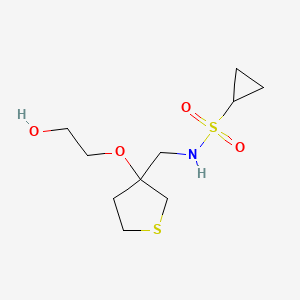

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c12-4-5-15-10(3-6-16-8-10)7-11-17(13,14)9-1-2-9/h9,11-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUKUJCUTMAJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide is a complex compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H17N3O5S

- Molecular Weight : Approximately 315.34 g/mol

The compound features a sulfonamide group, which is well-known for its antibacterial properties, alongside a tetrahydrothiophene moiety that may contribute to its biological activity.

- Antimicrobial Activity : The sulfonamide group is recognized for inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways. The hydroxyethoxy group may enhance solubility and bioavailability, facilitating interaction with inflammatory mediators.

- Enzyme Inhibition : The structural complexity allows exploration in enzyme inhibition studies, particularly regarding enzymes involved in metabolic pathways and signaling cascades.

Antiviral Properties

Emerging evidence indicates that compounds structurally related to this compound exhibit antiviral activity against various viruses. For instance, sulfonamide derivatives have shown efficacy against viral infections by interfering with viral replication processes.

Anticancer Potential

Recent research highlights the potential anticancer properties of this compound class. Studies have demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

- In Vitro Studies : In a study examining the effects of similar compounds on cancer cell lines, it was found that the treatment led to a significant reduction in cell viability at concentrations ranging from 10 to 100 µg/mL. This suggests a dose-dependent effect on cancerous cells, warranting further investigation into the underlying mechanisms.

- Inflammatory Response Modulation : Another study assessed the impact of related compounds on LPS-stimulated RAW264.7 cells. The results indicated a significant decrease in pro-inflammatory cytokine production, suggesting that these compounds could serve as potential anti-inflammatory agents.

Data Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings

- Solubility and Bioavailability : The hydroxyethoxy group in the target compound likely improves aqueous solubility (logP ~1.0) compared to thiophene-based analogs (logP >1.5), which are more lipophilic and prone to hepatic metabolism .

- Synthetic Challenges : Unlike phenyl-substituted analogs (e.g., ), the tetrahydrothiophene core requires stereoselective synthesis, increasing manufacturing complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.